1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpropyl group and a pyridinylmethyl group attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of 1-(3-phenylpropyl)piperazine with pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired piperazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpropyl)piperazine: Lacks the pyridinylmethyl group, resulting in different pharmacological properties.
4-(Pyridin-4-ylmethyl)piperazine: Lacks the phenylpropyl group, leading to variations in biological activity.
1-(3-Phenylpropyl)-4-methylpiperazine: Contains a methyl group instead of the pyridinylmethyl group, affecting its chemical reactivity and biological effects.
Uniqueness
1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of both the phenylpropyl and pyridinylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6040-44-4 |
---|---|
Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3/c1-2-5-18(6-3-1)7-4-12-21-13-15-22(16-14-21)17-19-8-10-20-11-9-19/h1-3,5-6,8-11H,4,7,12-17H2 |
InChI Key |
CBIJCOBXRXLBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.